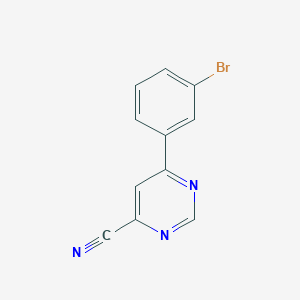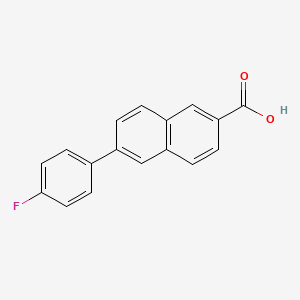methanol](/img/structure/B14885456.png)
[4-(2-Methylpropoxy)phenyl](phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Isobutoxyphenyl)(phenyl)methanol is an organic compound with the molecular formula C₁₇H₂₀O₂ and a molecular weight of 256.3395 g/mol . It is a phenolic derivative, characterized by the presence of an isobutoxy group attached to the phenyl ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-isobutoxyphenyl)(phenyl)methanol typically involves the protection of hydroxyl groups, bromination, etherification, and deprotection steps . One common method starts with p-methyl phenol as the raw material. The hydroxyl group is first protected, followed by bromination to introduce a bromine atom. The brominated intermediate then undergoes etherification to introduce the isobutoxy group. Finally, the protecting group is removed to yield the desired product.
Industrial Production Methods
While specific industrial production methods for (4-isobutoxyphenyl)(phenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
Types of Reactions
(4-Isobutoxyphenyl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
(4-Isobutoxyphenyl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may be used in the development of new materials and chemical processes
作用機序
The mechanism of action of (4-isobutoxyphenyl)(phenyl)methanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific biological context and the nature of the interactions .
類似化合物との比較
Similar Compounds
Phenol: A simpler phenolic compound with a hydroxyl group attached to a benzene ring.
(4-Isopropoxyphenyl)(phenyl)methanol: Similar in structure but with an isopropoxy group instead of an isobutoxy group.
(4-Methoxyphenyl)(phenyl)methanol: Contains a methoxy group instead of an isobutoxy group.
Uniqueness
(4-Isobutoxyphenyl)(phenyl)methanol is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature can lead to different physical properties and biological activities compared to similar compounds .
特性
分子式 |
C17H20O2 |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
[4-(2-methylpropoxy)phenyl]-phenylmethanol |
InChI |
InChI=1S/C17H20O2/c1-13(2)12-19-16-10-8-15(9-11-16)17(18)14-6-4-3-5-7-14/h3-11,13,17-18H,12H2,1-2H3 |
InChIキー |
OKODQRDLCOIERQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC=C(C=C1)C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


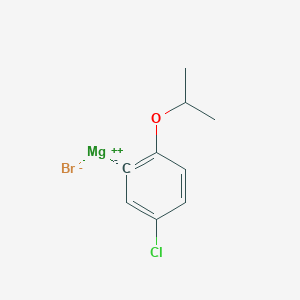

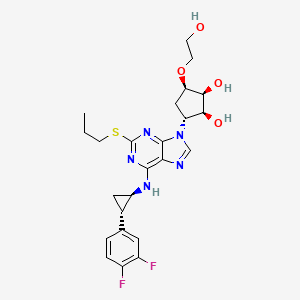

![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)
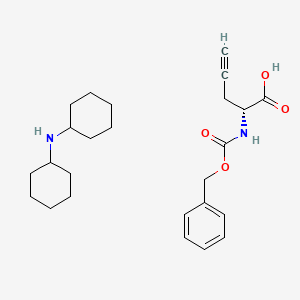

![Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B14885412.png)

![3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)

![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)
